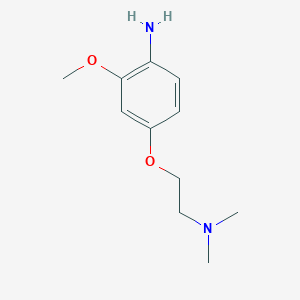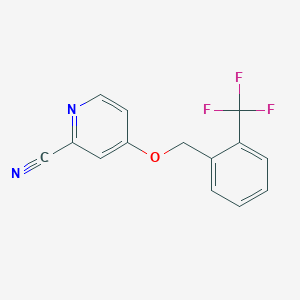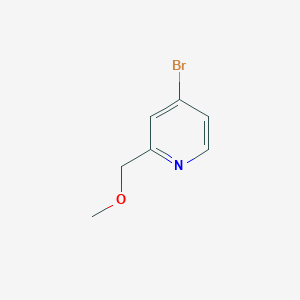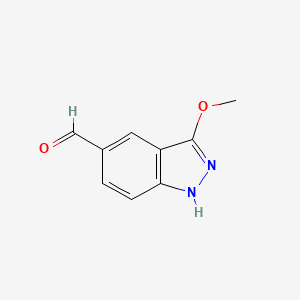
3-Methoxy-1H-indazole-5-carboxaldehyde
Vue d'ensemble
Description
3-Methoxy-1H-indazole-5-carboxaldehyde is a chemical compound with the empirical formula C9H8N2O2 . It is a derivative of the indazole family, which are known to be precursors for the synthesis of active molecules . Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of 1H-indazoles, including 3-Methoxy-1H-indazole-5-carboxaldehyde, has been explored in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles has also been reported .Molecular Structure Analysis
The molecular structure of 3-Methoxy-1H-indazole-5-carboxaldehyde can be represented as C (C1=NNC2=C1C=C (C=C2)OC)=O . This structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles have been studied. A previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .Physical And Chemical Properties Analysis
The molecular weight of 3-Methoxy-1H-indazole-5-carboxaldehyde is 176.17 . More detailed physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
Antiviral Applications
3-Methoxy-1H-indazole-5-carboxaldehyde: and its derivatives have shown promise in antiviral research. Indazole derivatives have been synthesized and tested for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . These compounds can be designed to target specific viral mechanisms, potentially leading to the development of new antiviral drugs.
Anti-inflammatory Properties
The indazole nucleus, which is part of the 3-Methoxy-1H-indazole-5-carboxaldehyde structure, is known to possess anti-inflammatory properties. This makes it a valuable scaffold for the development of new anti-inflammatory agents, which could be used to treat conditions like arthritis or inflammatory bowel disease .
Anticancer Activity
Indazole derivatives, including those related to 3-Methoxy-1H-indazole-5-carboxaldehyde , have been found to exhibit cytotoxicity against selected human cancer cell lines . This suggests potential applications in cancer therapy, where these compounds could be used to inhibit the growth of cancer cells or induce apoptosis.
Antimicrobial Effects
The structural motif of indazole is also associated with antimicrobial activity. This includes the potential to fight bacterial infections, making 3-Methoxy-1H-indazole-5-carboxaldehyde a candidate for the synthesis of new antimicrobial agents that could address antibiotic resistance .
Antidiabetic Potential
Research has indicated that indazole derivatives may have applications in managing diabetes. By influencing various biological pathways, these compounds could be used to develop new treatments for diabetes, improving glucose regulation and insulin sensitivity .
Antimalarial Applications
The fight against malaria could benefit from the development of indazole-based compounds3-Methoxy-1H-indazole-5-carboxaldehyde derivatives could be designed to interfere with the life cycle of the malaria parasite, offering a new avenue for antimalarial drug development .
Anticholinesterase Activity
Indazole compounds have shown anticholinesterase activity, which is crucial in treating neurodegenerative diseases like Alzheimer’s. By inhibiting cholinesterase enzymes, these compounds can potentially improve cognitive functions and slow disease progression .
Role in Respiratory Diseases
Some indazole derivatives are being explored as selective inhibitors of phosphoinositide 3-kinase δ, which is involved in respiratory diseases3-Methoxy-1H-indazole-5-carboxaldehyde could serve as a starting point for the synthesis of such inhibitors, providing new treatments for conditions like asthma .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which are structurally similar to indazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives, which share a similar structure, are known to interact with their targets and cause changes that result in their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole and its derivatives, which are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms, are known to maintain intestinal homeostasis and impact liver metabolism and the immune response .
Result of Action
Indole derivatives have been reported to possess various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the gut microbiota and microbiota-derived small molecules, such as indole and its derivatives, interact with the host and exert a variety of local and heterotopic biological effects by circulating in the plasma .
Orientations Futures
Indazole derivatives are drawing more and more attention in medicinal chemistry as kinase inhibitors . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . Therefore, future research could focus on exploring the potential applications of 3-Methoxy-1H-indazole-5-carboxaldehyde in medicinal chemistry and pharmaceuticals.
Propriétés
IUPAC Name |
3-methoxy-1H-indazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-7-4-6(5-12)2-3-8(7)10-11-9/h2-5H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEREGLCUUNJCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NNC2=C1C=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-1H-indazole-5-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(2-Bromo-5-iodobenzyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1396842.png)
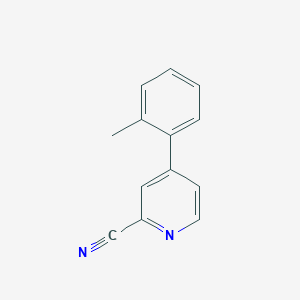
![3-[(4-Bromophenyl)sulfonylmethyl]benzoyl chloride](/img/structure/B1396848.png)
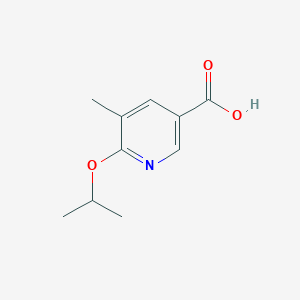
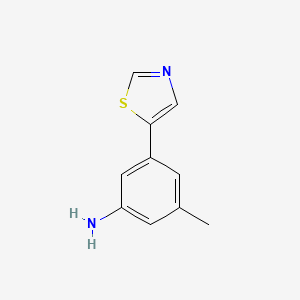
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1396853.png)
